molecular formula C17H15N5O2 B7177936 3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide

3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide

Cat. No.: B7177936
M. Wt: 321.33 g/mol
InChI Key: GWLGDYHUKQYNMZ-UHFFFAOYSA-N
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Description

3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an oxazole ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions The pyrazine ring is then synthesized and coupled with the oxazole derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification techniques to ensure the compound meets the necessary quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could result in a wide range of functionalized compounds, each with unique properties.

Scientific Research Applications

3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares structural similarities with 3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide, particularly in the presence of an oxazole-like ring.

    Indole derivatives: These compounds also feature heterocyclic rings and are studied for their diverse biological activities.

Uniqueness

What sets this compound apart is its unique combination of a pyrazine ring, an oxazole ring, and a cyclopropyl group. This structural arrangement imparts distinct chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-amino-N-[4-(2-cyclopropyl-1,3-oxazol-5-yl)phenyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c18-15-14(19-7-8-20-15)16(23)22-12-5-3-10(4-6-12)13-9-21-17(24-13)11-1-2-11/h3-9,11H,1-2H2,(H2,18,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLGDYHUKQYNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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